molecular formula C16H19NO2 B7794667 2-[(cyclohexylamino)-phenylmethylidene]propanedial

2-[(cyclohexylamino)-phenylmethylidene]propanedial

Cat. No.: B7794667
M. Wt: 257.33 g/mol
InChI Key: QLCUKKBYXNEMAQ-UHFFFAOYSA-N
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Description

The compound with the identifier “2-[(cyclohexylamino)-phenylmethylidene]propanedial” is known as Trimethylsilyl trifluoromethanesulfonate. This compound is widely used in organic synthesis, particularly in the protection of hydroxyl groups and as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylsilyl trifluoromethanesulfonate can be synthesized by reacting trimethylsilyl chloride with trifluoromethanesulfonic acid. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.

Industrial Production Methods

In industrial settings, the production of trimethylsilyl trifluoromethanesulfonate involves large-scale reactions using similar reagents and conditions as described above. The process is optimized for high yield and purity, often involving distillation and purification steps to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to replace the trifluoromethanesulfonate group.

    Protection Reactions: It is commonly used to protect hydroxyl groups in organic synthesis.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in reactions with trimethylsilyl trifluoromethanesulfonate include alcohols, amines, and thiols.

    Conditions: Reactions are typically carried out under anhydrous conditions to prevent hydrolysis and in the presence of a base to neutralize any acids formed.

Major Products

The major products formed from reactions with trimethylsilyl trifluoromethanesulfonate depend on the nucleophile used. For example, when reacting with an alcohol, the product is a trimethylsilyl ether.

Scientific Research Applications

Trimethylsilyl trifluoromethanesulfonate is used in various scientific research applications, including:

    Organic Synthesis: It is used as a reagent for the protection of hydroxyl groups and in the synthesis of complex organic molecules.

    Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Materials Science: It is used in the preparation of functionalized materials and polymers.

Mechanism of Action

The mechanism of action of trimethylsilyl trifluoromethanesulfonate involves the formation of a stable trimethylsilyl group that protects hydroxyl groups from unwanted reactions. The trifluoromethanesulfonate group acts as a good leaving group, facilitating substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl chloride: Used for similar protection reactions but less stable.

    Trimethylsilyl bromide: Also used for protection reactions but more reactive.

Uniqueness

Trimethylsilyl trifluoromethanesulfonate is unique due to its stability and effectiveness in protecting hydroxyl groups. It is less prone to hydrolysis compared to other trimethylsilyl reagents, making it a preferred choice in many synthetic applications.

Properties

IUPAC Name

2-[(cyclohexylamino)-phenylmethylidene]propanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c18-11-14(12-19)16(13-7-3-1-4-8-13)17-15-9-5-2-6-10-15/h1,3-4,7-8,11-12,15,17H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCUKKBYXNEMAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=C(C=O)C=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC(=C(C=O)C=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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